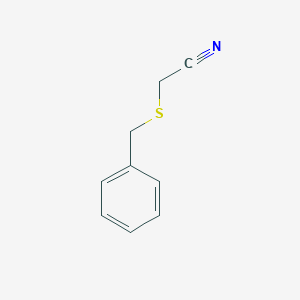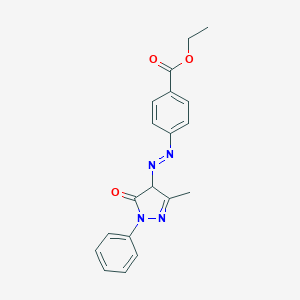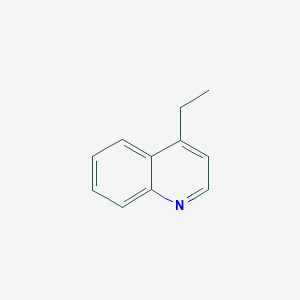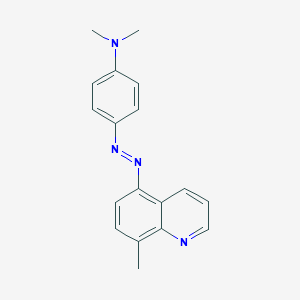
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-, also known as DPAQ, is a fluorescent dye that is widely used in scientific research. DPAQ is a member of the azo dyes family, which are characterized by the presence of an azo group (-N=N-) that links two aromatic rings. Azo dyes are known for their bright colors and have been used in various applications, including textiles, printing, and food coloring. However, DPAQ is mainly used in scientific research due to its unique fluorescent properties.
作用机制
The mechanism of action of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when a fluorescent molecule (donor) transfers energy to another nearby molecule (acceptor) without emitting a photon. In the case of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl-, the donor is the quinoline ring, and the acceptor is the azo group. When Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is excited by blue light, the quinoline ring absorbs the energy and transfers it to the azo group, resulting in the emission of green light.
Biochemical and Physiological Effects:
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is a relatively safe dye that does not have any significant biochemical or physiological effects. However, it is essential to note that Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is not suitable for in vivo imaging due to its poor water solubility and potential toxicity. Therefore, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is mainly used for in vitro applications.
实验室实验的优点和局限性
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- has several advantages for lab experiments, including its high fluorescence intensity, pH sensitivity, and compatibility with various biological samples. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is also relatively easy to synthesize and purify, making it a cost-effective option for many labs. However, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- has certain limitations, including its poor water solubility, potential toxicity, and limited stability in some biological environments.
未来方向
There are several future directions for the use of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- in scientific research. One of the most promising areas is the development of new Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- derivatives with improved water solubility and biocompatibility. Another area of interest is the use of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- for in vivo imaging, which requires the development of new delivery methods and imaging techniques. Finally, Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- can be used as a tool for studying various biological processes, including protein-protein interactions, enzyme kinetics, and cell signaling pathways.
合成方法
The synthesis of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- involves several steps, starting from the reaction of 5-chloro-8-methylquinoline with p-dimethylaminobenzenediazonium chloride. The resulting compound is then reduced to Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- using sodium borohydride. The purity of Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- can be improved by recrystallization or column chromatography.
科学研究应用
Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is widely used in scientific research as a fluorescent probe for various applications, including cell imaging, protein labeling, and DNA sequencing. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is highly fluorescent and can be excited by blue light, making it an ideal candidate for fluorescence microscopy and flow cytometry. Quinoline, 5-((p-(dimethylamino)phenyl)azo)-8-methyl- is also used as a pH-sensitive fluorescent dye that can be used to monitor changes in pH in biological systems.
属性
| 17416-20-5 | |
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(8-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-6-11-17(16-5-4-12-19-18(13)16)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3 |
InChI 键 |
CGOSBNDARVLJIZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N=NC3=CC=C(C=C3)N(C)C)C=CC=N2 |
规范 SMILES |
CC1=C2C(=C(C=C1)N=NC3=CC=C(C=C3)N(C)C)C=CC=N2 |
| 17416-20-5 | |
同义词 |
8-Methyl-5-(4-dimethylaminophenylazo)quinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



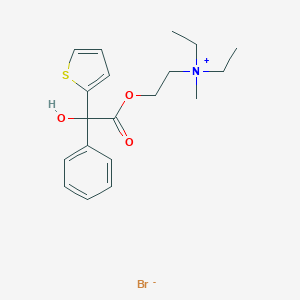
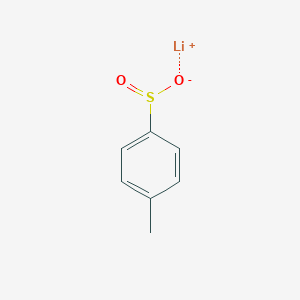
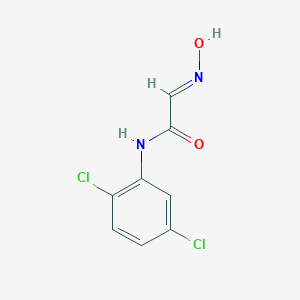


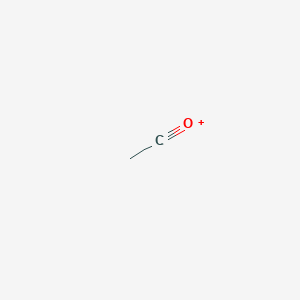
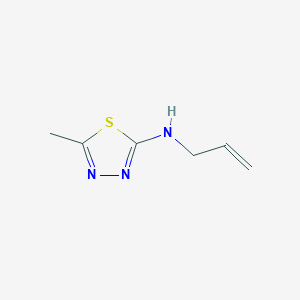
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)

